Makaluvamine P

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

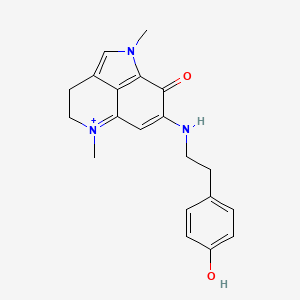

Makaluvamine P is a member of indoles.

This compound is a natural product found in Zyzzya fuliginosa with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1.1 Cytotoxicity Against Cancer Cell Lines

Makaluvamine P has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits potent activity against pancreatic cancer cells (PANC-1) and human epidermoid carcinoma cells (KB3-1). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as 0.046 µM and 0.2 µM, respectively, indicating strong potency in inhibiting cell growth .

1.2 Mechanisms of Action

The anticancer effects of this compound are primarily attributed to its ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By interfering with this enzyme's function, this compound induces DNA damage, leading to apoptosis (programmed cell death) in cancer cells . Additionally, studies have shown that it can activate tumor suppressor pathways and inhibit oncogenes, further contributing to its anticancer efficacy .

Antibacterial Properties

2.1 Inhibition of Bacterial Growth

This compound and its analogs have been evaluated for their antibacterial properties, particularly against Streptococcus mutans, a bacterium associated with dental caries. The compound exhibits bactericidal activity with IC50 values ranging from 0.4 μM to 88 μM . Notably, the anti-biofilm activity of these compounds was found to be independent of their bactericidal effects, suggesting potential for developing biofilm-selective inhibitors .

2.2 Mechanisms of Antibacterial Activity

The antibacterial mechanism may involve the inhibition of bacterial topoisomerase II, similar to its action in cancer cells. This suggests that this compound could serve as a dual-action agent against both cancerous cells and bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Research has identified specific structural motifs that enhance potency against cancer cells:

| Structural Feature | Impact on Potency |

|---|---|

| Conjugation within ABC-ring | Increases cytotoxicity |

| Positive charge in C-ring | Essential for activity |

| Substituents on B-ring | Critical for maximizing potency |

These findings underscore the importance of molecular modifications in enhancing the therapeutic potential of this compound .

Case Studies

4.1 In Vitro Studies

In vitro studies have consistently shown that this compound induces apoptosis in various cancer cell lines through mechanisms involving ROS (reactive oxygen species) generation and activation of apoptotic pathways like p53 signaling . For instance, a study demonstrated that exposure to FBA-TPQ (a potent analog) led to significant increases in markers associated with apoptosis and cell cycle arrest in breast cancer models .

4.2 In Vivo Studies

In vivo evaluations have further established the anticancer potential of this compound analogs in animal models. These studies typically involve xenograft models where human cancer cells are implanted into immunocompromised mice, allowing researchers to assess tumor growth inhibition and overall survival benefits from treatment with these compounds .

Eigenschaften

CAS-Nummer |

377085-54-6 |

|---|---|

Molekularformel |

C20H22N3O2+ |

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

10-[2-(4-hydroxyphenyl)ethylamino]-2,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one |

InChI |

InChI=1S/C20H21N3O2/c1-22-10-8-14-12-23(2)19-18(14)17(22)11-16(20(19)25)21-9-7-13-3-5-15(24)6-4-13/h3-6,11-12,24H,7-10H2,1-2H3/p+1 |

InChI-Schlüssel |

OLEMIURMTKKFSE-UHFFFAOYSA-O |

SMILES |

CN1C=C2CC[N+](=C3C2=C1C(=O)C(=C3)NCCC4=CC=C(C=C4)O)C |

Kanonische SMILES |

CN1C=C2CC[N+](=C3C2=C1C(=O)C(=C3)NCCC4=CC=C(C=C4)O)C |

Synonyme |

makaluvamine P |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.